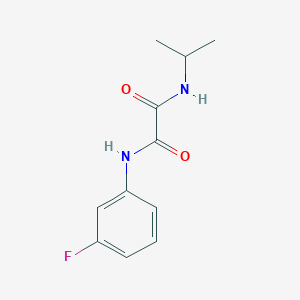
N-(3-fluorophenyl)-N'-isopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-isopropylethanediamide, commonly known as F-Phenibut, is a synthetic compound that belongs to the family of nootropic drugs. It is a derivative of the neurotransmitter GABA and acts as a GABA-B receptor agonist. F-Phenibut is known for its anxiolytic and sedative effects and has been used for the treatment of various neurological disorders such as anxiety, depression, and insomnia.
Mécanisme D'action
F-Phenibut acts as a GABA-B receptor agonist, which results in the inhibition of neurotransmitter release. This leads to a reduction in neuronal excitability and an increase in inhibitory neurotransmission. F-Phenibut also increases the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
F-Phenibut has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. F-Phenibut has also been shown to increase the levels of dopamine and serotonin in the brain, which may improve mood and reduce anxiety. Additionally, F-Phenibut has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
F-Phenibut has several advantages as a research tool. It is a selective GABA-B receptor agonist and has been extensively studied for its anxiolytic and sedative effects. F-Phenibut is also relatively easy to synthesize and has a long half-life in the body. However, F-Phenibut has several limitations as a research tool. It is a controlled substance in some countries and may be difficult to obtain. Additionally, F-Phenibut has been associated with tolerance and withdrawal symptoms, which may complicate research studies.
Orientations Futures
There are several future directions for research on F-Phenibut. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. F-Phenibut has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome. Additionally, further studies are needed to determine the long-term effects of F-Phenibut use and its potential for addiction and abuse.
In conclusion, F-Phenibut is a synthetic compound that has been extensively studied for its anxiolytic and sedative effects. It acts as a GABA-B receptor agonist and has been investigated for its potential use in the treatment of neurological disorders such as anxiety, depression, and insomnia. While F-Phenibut has several advantages as a research tool, it also has limitations and further studies are needed to determine its long-term effects and potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of F-Phenibut involves the reaction of 3-fluorophenylacetonitrile with isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethylenediamine to form F-Phenibut.
Applications De Recherche Scientifique
F-Phenibut has been extensively studied for its anxiolytic and sedative effects. It has been shown to reduce anxiety and stress in animal models and human studies. F-Phenibut has also been found to improve sleep quality and duration in individuals with insomnia. Additionally, F-Phenibut has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and other neurological disorders such as Parkinson's disease and epilepsy.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFDPHLHKHNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

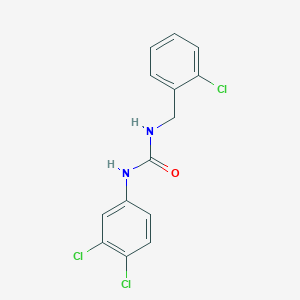
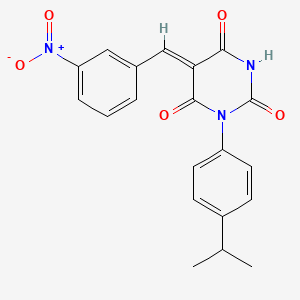

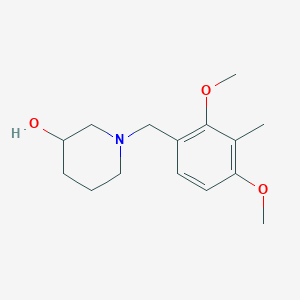
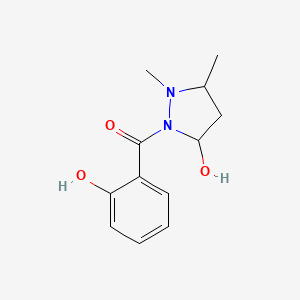
methanol](/img/structure/B5127849.png)

![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)
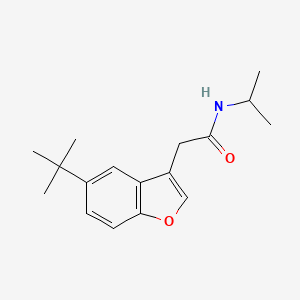
![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)